![molecular formula C10H11N3O B2976369 N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine CAS No. 304864-79-7](/img/structure/B2976369.png)
N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine
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Overview
Description
“N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine” is a heterocyclic aromatic amide that contains an aromatic ring and an amide group. It is a furfural derivative synthesized under mild synthetic conditions supported by microwave radiation .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Scientific Research Applications
Synthesis and Chemical Properties
N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine derivatives have been synthesized as part of studies into new visnagen and khellin furochromone pyrimidine derivatives, which exhibited promising anti-inflammatory and analgesic activities. These compounds' chemical structures were characterized through IR, 1H-NMR, 13C-NMR, and mass spectral analysis (Abu‐Hashem & Youssef, 2011).
A synthetic approach involving the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine has been developed. This method facilitates the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one, showcasing the compound's role in the efficient synthesis of complex molecules (Zhao et al., 2020).
Biological Activity
- This compound and its derivatives have been investigated for their potential biological activities. For instance, a study synthesized novel derivatives and assessed their antibacterial, antimycobacterial, and cytotoxic activities against a panel of human cancer cell lines, finding that certain derivatives exhibited promising antimicrobial properties without cytotoxicity against normal cell lines (Szulczyk et al., 2021).
Material Science
- In the field of material science, a compound related to this compound was studied for its adsorption properties, particularly in removing Zn2+ and Cd2+ from aqueous solutions. This research underlines the potential use of such compounds in environmental remediation and purification technologies (Garcia-martin et al., 2005).
Catalysis
- The compound has also found applications in catalysis, such as N,N'-Bis(furan-2-ylmethyl)oxalamide, enhancing the catalytic activity in Cu-catalyzed coupling reactions. This highlights its utility in facilitating chemical transformations, crucial for pharmaceutical and organic synthesis (Bhunia, Kumar, & Ma, 2017).
Future Directions
The future research direction and development trend of the efficient synthesis for bio-based amines are prospected . The production of chemicals from biomass offers both economic and ecological benefits . Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
It’s worth noting that the compound n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine exhibited region-specific alterations in monoamine metabolism that differ from both the classic mao a or mao b inhibitors .
Result of Action
Furan derivatives and their metal complexes have been known to exhibit potent antibacterial, antifungal, anticancer, and diuretic activities .
Action Environment
It’s worth noting that the synthesis of furan derivatives can be carried out under mild synthetic conditions supported by microwave radiation .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-5-10(13-7-12-8)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKNIZKSVNHJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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